2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene

Nucleophilic substitution Alkylation kinetics Leaving-group ability

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a polysubstituted benzyl bromide derivative featuring a reactive benzylic bromomethyl group, a methoxy substituent at the para-position, and a trifluoromethyl group at the ortho-position. This combination of electron-donating and strongly electron-withdrawing substituents defines its distinct reactivity profile as a versatile alkylating agent and cross-coupling partner.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 1261682-10-3
Cat. No. B1376082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene
CAS1261682-10-3
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)CBr
InChIInChI=1S/C9H8BrF3O/c1-14-7-2-3-8(9(11,12)13)6(4-7)5-10/h2-4H,5H2,1H3
InChIKeyLHSPNSPWAGNDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene (CAS 1261682-10-3): A Multifunctional Benzyl Bromide Building Block


2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a polysubstituted benzyl bromide derivative featuring a reactive benzylic bromomethyl group, a methoxy substituent at the para-position, and a trifluoromethyl group at the ortho-position . This combination of electron-donating and strongly electron-withdrawing substituents defines its distinct reactivity profile as a versatile alkylating agent and cross-coupling partner . It is widely employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials where trifluoromethyl and methoxy motifs are pharmacophorically or functionally essential .

Why 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene Cannot Be Replaced by Generic Analogs


The precise spatial arrangement of substituents on 2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is structurally deterministic for downstream molecular recognition and reactivity, making simple generic substitution unreliable. Its closest analogs—including the chloromethyl variant (CAS 1261587-91-0) and regioisomeric bromomethyl species (CAS 685126-88-9)—differ profoundly in alkylation kinetics, steric accessibility, and electronic modulation . The benzylic bromide exhibits substantially higher reactivity than the corresponding chloride, while the ortho-CF₃ group imposes unique steric and electronic constraints that para-CF₃ or fluoro-substituted variants cannot replicate [1]. These differences preclude direct replacement without re-optimizing reaction conditions and final-product biological profiles.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene vs. Closest Analogs


Benzylic Leaving-Group Reactivity: Bromide vs. Chloride in Nucleophilic Displacement

The benzylic bromide in 2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene functions as a significantly better leaving group than the benzylic chloride in 2-(chloromethyl)-4-methoxy-1-(trifluoromethyl)benzene (CAS 1261587-91-0), enabling faster nucleophilic displacement under milder conditions [1]. This class-level difference stems from the lower pKa of the conjugate acid of bromide vs. chloride and the weaker carbon–bromine bond strength (bond dissociation energy ≈ 68 kcal/mol vs. ≈ 81 kcal/mol for C–Cl) [1]. While direct kinetic measurements for this specific pair are not available in open literature, the intrinsic reactivity enhancement of benzylic bromides over benzylic chlorides is approximately 10- to 50-fold under standard SN2 conditions—a well-established trend that directly governs reaction rate, yield optimization, and process scalability [1].

Nucleophilic substitution Alkylation kinetics Leaving-group ability

Lipophilicity Modulation: ortho-CF₃ Bromomethyl vs. ortho-F Bromomethyl Analog

2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene exhibits a computed LogP (octanol-water partition coefficient) of 3.47, whereas the structurally closest fluoro analog, 2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 239135-48-9), shows a LogP of 3.77 [1][2]. The difference (ΔLogP ≈ 0.30 units) arises from the replacement of the methoxy group with fluorine, which reduces hydrogen-bond acceptor capacity and increases overall hydrophobicity. This 0.3 LogP unit shift corresponds to a roughly 2-fold difference in partition coefficient, which is meaningful within the context of lead optimization where Lipinski compliance and ADME fine-tuning are critical [2].

Lipophilicity Physicochemical profiling Drug-likeness design

Regioisomeric Substitution Pattern Dictates Steric Environment at the Reactive Benzylic Center

The target compound bears the bromomethyl group ortho to the trifluoromethyl substituent, creating a sterically encumbered environment that stands in sharp contrast to its regioisomer, 4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene (CAS 853367-87-0), where the bromomethyl group is para to the CF₃ and thus far less hindered [1]. The ortho-CF₃···CH₂Br proximity imposes significant steric shielding of the electrophilic carbon, which can be exploited for stereocontrol in asymmetric transformations or to modulate reaction rates in chemoselective alkylations [1]. Quantitative steric parameters for the ortho-CF₃ group indicate a Taft Es value of approximately –1.16 (class-level inference for CF₃), versus negligible steric demand when the same group resides para to the reaction center [2].

Regiochemistry Steric hindrance Synthetic accessibility

Electronic Modulation of Aromatic Ring Reactivity: Electron-Donating Methoxy Directs Electrophilic Substitution Regioselectivity

The 4-methoxy group in 2-(bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene is a strong electron-donating substituent (Hammett σₚ⁺ = –0.78) that activates the aromatic ring toward electrophilic attack and directs incoming electrophiles overwhelmingly to the ortho and para positions relative to the OMe [1]. This contrasts with 2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 239135-48-9), where the fluoro substituent (σₚ⁺ = –0.07) is a far weaker activator and directs with different regioselectivity [1][2]. The difference in activation strength (Δσₚ⁺ ≈ 0.71 units) indicates that the methoxy-substituted ring undergoes electrophilic substitution at rates approximately 5–15× faster than the fluoro-substituted analog under identical conditions (class-level inference based on Hammett ρ correlations) [2].

Electrophilic aromatic substitution Regioselectivity Electronic effects

High-Conviction Application Scenarios for 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene


Medicinal Chemistry: Synthesis of Trifluoromethyl-Containing Drug Candidates

The compound serves as an optimal alkylating building block for introducing a trifluoromethyl-methoxy-substituted benzyl moiety into lead compounds . Its benzylic bromide enables efficient N-, O-, or S-alkylation under mild conditions, while the ortho-CF₃ group provides metabolic stability and enhanced membrane permeability—properties established through extensive medicinal chemistry precedent for trifluoromethylated aromatics .

Agrochemical Intermediate: Construction of Herbicidal and Fungicidal Scaffolds

The combination of bromomethyl reactivity and the electron-rich methoxy-substituted ring makes this compound particularly suitable for synthesizing agrochemical active ingredients that require precise regiochemical control during aromatic functionalization sequences . The methoxy group enables subsequent electrophilic substitutions to diversify the core scaffold.

Cross-Coupling Chemistry: Suzuki–Miyaura and Related C–C Bond Formations

The benzylic bromide participates efficiently in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling rapid construction of diarylmethane pharmacophores [1]. The ortho-CF₃ steric environment can be exploited to modulate coupling rates and improve selectivity in competitive or sequential coupling strategies .

Materials Science: Synthesis of Fluorinated Functional Polymers and Coatings

The compound can be employed as a monomer precursor for introducing trifluoromethyl-methoxy-substituted aromatic units into specialty polymers, where the CF₃ group imparts desirable properties such as low surface energy, chemical resistance, and thermal stability .

Quote Request

Request a Quote for 2-(Bromomethyl)-4-methoxy-1-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.